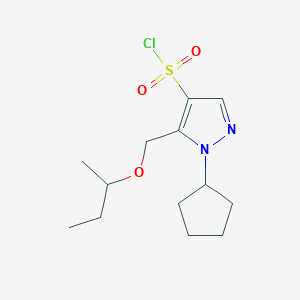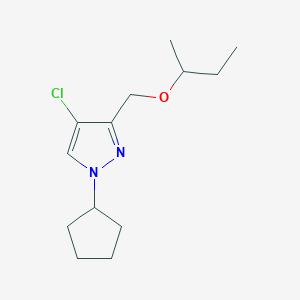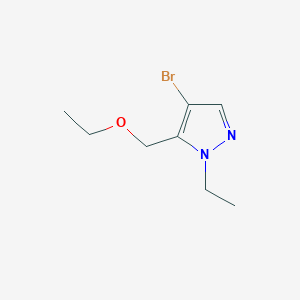
1,4-benzènedicarboxylate de didodécyle
Vue d'ensemble
Description
didodecyl benzene-1,4-dicarboxylate is an organic compound derived from terephthalic acid and dodecanol. It is a type of ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it useful in the production of polymers and other materials.
Applications De Recherche Scientifique
didodecyl benzene-1,4-dicarboxylate has several applications in scientific research and industry:
Polymer Production: It is used as a monomer in the synthesis of polyesters and other polymers, providing hydrophobic properties and stability.
Plasticizers: This compound is used as a plasticizer to improve the flexibility and durability of plastics.
Coatings and Adhesives: Due to its hydrophobic nature, it is used in coatings and adhesives to enhance water resistance and adhesion properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and other biomedical applications due to its biocompatibility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid, didodecyl ester typically involves the esterification of terephthalic acid with dodecanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction can be represented as follows:
Terephthalic acid+2Dodecanol→Terephthalic acid, didodecyl ester+2Water
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of catalysts and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Additionally, the product may undergo purification steps, such as distillation or crystallization, to remove any unreacted starting materials or by-products.
Types of Reactions:
Hydrolysis: didodecyl benzene-1,4-dicarboxylate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of terephthalic acid and dodecanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation and Reduction: While terephthalic acid, didodecyl ester is relatively stable, it can undergo oxidation under harsh conditions, leading to the formation of terephthalic acid and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products:
Hydrolysis: Terephthalic acid and dodecanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Terephthalic acid and other oxidation products.
Mécanisme D'action
The mechanism of action of terephthalic acid, didodecyl ester primarily involves its interaction with other molecules through ester bonds. In polymer production, it acts as a monomer, forming long chains through ester linkages. In plasticizers, it interacts with polymer chains, increasing their flexibility by reducing intermolecular forces. Its hydrophobic nature allows it to form protective coatings, enhancing water resistance and durability.
Comparaison Avec Des Composés Similaires
Dimethyl terephthalate: Another ester of terephthalic acid, used in the production of polyesters.
Dioctyl terephthalate: A plasticizer with similar applications but different alkyl chain length.
Polyethylene terephthalate (PET): A polymer made from terephthalic acid and ethylene glycol, widely used in textiles and packaging.
Uniqueness: didodecyl benzene-1,4-dicarboxylate is unique due to its long alkyl chain, which imparts greater hydrophobicity and flexibility compared to shorter-chain esters. This makes it particularly useful in applications requiring enhanced water resistance and flexibility.
Propriétés
IUPAC Name |
didodecyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-27-35-31(33)29-23-25-30(26-24-29)32(34)36-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQHOWZPAMCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172060 | |
| Record name | Terephthalic acid, didodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18749-84-3 | |
| Record name | Terephthalic acid, didodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018749843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, didodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653564.png)




![1-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B1653570.png)




![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B1653581.png)
